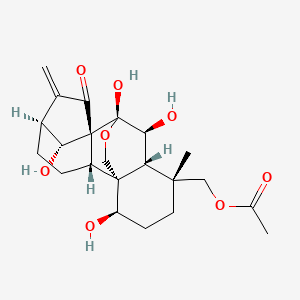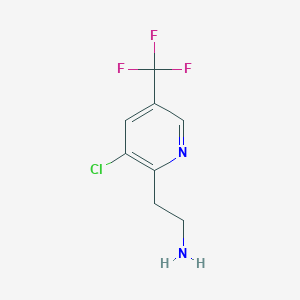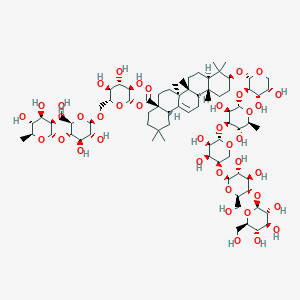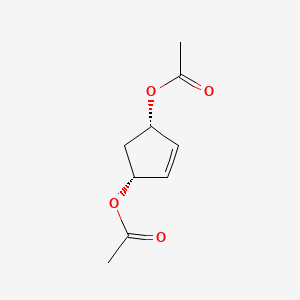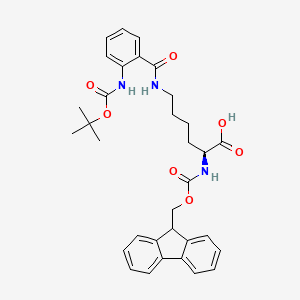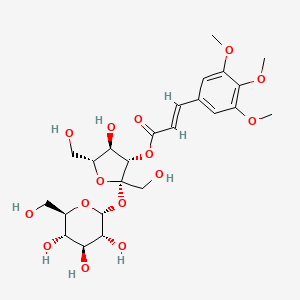
Glomeratose A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glomeratose A es un compuesto natural que se aísla de la planta Polygala tenuifolia. Es conocido por su función como inhibidor de la lactato deshidrogenasa, lo que lo hace significativo en varios estudios bioquímicos y farmacológicos . La fórmula molecular de this compound es C24H34O15, y tiene un peso molecular de 562.52 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Glomeratose A se aísla principalmente de las raíces de Polygala tenuifolia mediante procesos de extracción y purificación . La extracción implica el uso de solventes como metanol o etanol, seguido de técnicas cromatográficas para purificar el compuesto.
Métodos de producción industrial: Actualmente, no existen métodos de producción industrial a gran escala para this compound debido a su abundancia natural y la eficiencia de los métodos de extracción de Polygala tenuifolia .
Tipos de reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en sus grupos hidroxilo, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: El compuesto se puede reducir para formar varios derivados de alcohol.
Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, especialmente en sus enlaces éster y éter.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio o el hidróxido de potasio se pueden emplear en condiciones básicas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados de alcohol.
Sustitución: Diversos éteres y ésteres sustituidos.
Aplicaciones Científicas De Investigación
Glomeratose A tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la lactato deshidrogenasa y otros procesos enzimáticos
Biología: El compuesto se estudia por sus posibles efectos sobre el metabolismo celular y la producción de energía.
Medicina: This compound se está investigando por sus posibles efectos terapéuticos en afecciones relacionadas con la actividad de la lactato deshidrogenasa, como el cáncer y los trastornos metabólicos
Industria: Aunque no se utiliza ampliamente en la industria, sirve como compuesto de referencia en el desarrollo de nuevos inhibidores de la lactato deshidrogenasa.
Mecanismo De Acción
Glomeratose A ejerce sus efectos inhibiendo la enzima lactato deshidrogenasa. Esta inhibición interrumpe la conversión de lactato a piruvato, afectando la producción de energía celular y el metabolismo . Los objetivos moleculares incluyen el sitio activo de la lactato deshidrogenasa, donde this compound se une y evita la función normal de la enzima .
Compuestos similares:
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Comparación: this compound es único entre estos compuestos debido a su acción inhibitoria específica sobre la lactato deshidrogenasa. Mientras que otros compuestos similares pueden tener diferentes objetivos o actividades biológicas más amplias, la especificidad de this compound lo hace particularmente valioso para estudiar procesos relacionados con la lactato deshidrogenasa .
Comparación Con Compuestos Similares
- Sibiricose A5
- Sibiricose A6
- Tenuifoliside A
- Tenuifoliside B
- Tenuifoliside C
- Sibiricaxanthone B
- Polygalaxanthone III
Comparison: Glomeratose A is unique among these compounds due to its specific inhibitory action on lactate dehydrogenase. While other similar compounds may have different targets or broader biological activities, this compound’s specificity makes it particularly valuable for studying lactate dehydrogenase-related processes .
Propiedades
Fórmula molecular |
C24H34O15 |
|---|---|
Peso molecular |
562.5 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H34O15/c1-33-12-6-11(7-13(34-2)21(12)35-3)4-5-16(28)37-22-18(30)15(9-26)38-24(22,10-27)39-23-20(32)19(31)17(29)14(8-25)36-23/h4-7,14-15,17-20,22-23,25-27,29-32H,8-10H2,1-3H3/b5-4+/t14-,15-,17-,18-,19+,20-,22+,23-,24+/m1/s1 |
Clave InChI |
PQHNJDATPYXLIX-JKCNAQEDSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


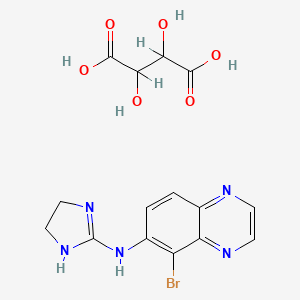

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)
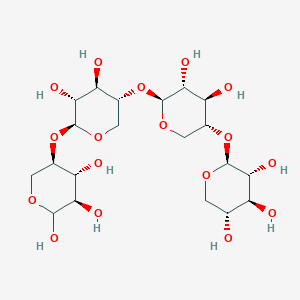
![(6S)-6,7,8,9-Tetrahydro-6-hydroxy-6-hydroxymethyl-1-methylphenanthro[1,2-b]furan-10,11-dione](/img/structure/B1631251.png)
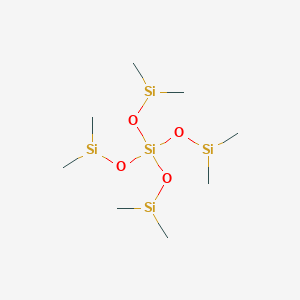

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)

